1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone
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Overview
Description
1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone is an organic compound with a complex structure characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as chromatography and recrystallization is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl ethanones, while oxidation and reduction reactions can produce carboxylic acids and alcohols, respectively.
Scientific Research Applications
1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The presence of electronegative fluorine and bromine atoms can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-bromo-1-(2-fluoro-4-hydroxyphenyl)-1-ethanone: Similar structure with a hydroxyl group instead of a trifluoromethyl group.
1-(2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl)ethanone: Similar structure with different positions of bromine and fluorine atoms.
Uniqueness
1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H5BrF4O |
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Molecular Weight |
285.03 g/mol |
IUPAC Name |
1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H5BrF4O/c1-4(15)7-5(9(12,13)14)2-3-6(10)8(7)11/h2-3H,1H3 |
InChI Key |
ROWNHXLNRFALJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1F)Br)C(F)(F)F |
Origin of Product |
United States |
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